Pyrrolidine, 1-octadecyl-

Langmuir-Blodgett films polyimide precursors Y-type multilayer

1-Octadecylpyrrolidine (CAS 102886-04-4; molecular formula C₂₂H₄₅N; MW 323.6 g/mol) is a tertiary amine belonging to the N-alkylpyrrolidine class, consisting of a saturated five-membered pyrrolidine ring N-substituted with a linear C18 hydrocarbon chain. The compound is a solid at room temperature (melting point 76–77 °C) with a predicted boiling point of 365.0 ± 5.0 °C at 760 mmHg, a density of 0.8 ± 0.1 g/cm³, and an ACD/LogP of 9.79, reflecting extreme hydrophobicity.

Molecular Formula C22H45N
Molecular Weight 323.6 g/mol
CAS No. 102886-04-4
Cat. No. B14342208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 1-octadecyl-
CAS102886-04-4
Molecular FormulaC22H45N
Molecular Weight323.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCN1CCCC1
InChIInChI=1S/C22H45N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-23/h2-22H2,1H3
InChIKeyGOILVCXZFJJOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Octadecylpyrrolidine (CAS 102886-04-4): Physicochemical Identity and Procurement-Relevant Class Context


1-Octadecylpyrrolidine (CAS 102886-04-4; molecular formula C₂₂H₄₅N; MW 323.6 g/mol) is a tertiary amine belonging to the N-alkylpyrrolidine class, consisting of a saturated five-membered pyrrolidine ring N-substituted with a linear C18 hydrocarbon chain . The compound is a solid at room temperature (melting point 76–77 °C) with a predicted boiling point of 365.0 ± 5.0 °C at 760 mmHg, a density of 0.8 ± 0.1 g/cm³, and an ACD/LogP of 9.79, reflecting extreme hydrophobicity . It serves primarily as a synthetic intermediate for quaternary ammonium germicides [1], as an amphiphilic building block for Langmuir-Blodgett (LB) film fabrication [2], and as a structural scaffold for transdermal penetration enhancers [3]. The compound's procurement value is differentiated not by generic class membership but by quantifiable, chain-length-dependent and heterocycle-dependent performance attributes detailed in Sections 2–4.

Why N-Alkyl Chain Length and Heterocycle Identity Preclude Simple Substitution of 1-Octadecylpyrrolidine


Within the N-alkylpyrrolidine and N-alkylpyrrolidone classes, the alkyl chain length and the heterocyclic ring identity are not interchangeable tuning knobs—they produce quantifiably divergent outcomes in self-assembly behavior, germicidal potency, plasticizer efficiency, transdermal permeation efficacy, and toxicological profile. For example, shortening the alkyl chain from C18 to C14 reduces the predicted LogP by over 4 log units (from 9.79 to 5.72), fundamentally altering partitioning and membrane-interaction behavior . Substituting a six-membered piperidine for the five-membered pyrrolidine ring demonstrably reduces transdermal permeation efficacy across multiple drug cargos [1]. Even within the same C18 chain-length series, replacing the pyrrolidine head group with a tertiary dimethylamine abolishes the ability to form Y-type LB multilayers [2]. The following evidence guide provides the quantitative basis that makes 1-octadecylpyrrolidine a scientifically justified selection over its closest structural analogs.

Quantitative Differentiation Evidence for 1-Octadecylpyrrolidine Against Closest Structural Analogs


LB Film Y-Type Multilayer Formation: Pyrrolidine Head Group Outperforms Dimethylamine

In a direct head-to-head comparison of long alkyl amines for polyimide precursor LB film deposition monitored by quartz crystal microbalance, N-octadecylpyrrolidine was demonstrated to be superior to N,N-dimethyloctadecylamine for achieving Y-type multilayer architecture [1]. Both compounds bear identical C18 alkyl chains, isolating the head-group effect. The pyrrolidine derivative facilitated the desired Y-type deposition mode, whereas the dimethylamine counterpart did not perform equivalently, making head-group identity the decisive procurement criterion.

Langmuir-Blodgett films polyimide precursors Y-type multilayer amphiphile deposition supramolecular assembly

Transdermal Permeation: 5-Membered Pyrrolidine Ring Confers 1.5–3.26× Enhancement Over 6-Membered Piperidine

A study systematically compared (Z)-1-(octadec-9-en-1-yl)-pyrrolidine (Cy5T) against its direct six-membered analog (Z)-1-(octadec-9-en-1-yl)-piperidine (Cy6T) and their corresponding bis-quaternary salts (Cy5 and Cy6) as transdermal chemical permeation enhancers [1]. The quaternary pyrrolidinium lipid Cy5 increased drug permeation by 1.5- to 3.26-fold at the epidermal layer and 1.3- to 2.5-fold at the dermal layer compared to standard enhancers N-methyl-2-pyrrolidone (NMP) and oleic acid (OA). Critically, the authors explicitly concluded that the five-membered pyrrolidine heterocyclic ring confers higher permeating efficacy than the six-membered piperidine analog across all tested drug cargos (melatonin, β-estradiol, caffeine, α-MSH, spantide). The Cy5 nanoparticle system further increased dermal drug retention 1.54- to 22-fold vs. OA/NMP and 3.87- to 66.67-fold vs. lipid solution [1].

transdermal drug delivery chemical permeation enhancer pyrrolidine vs piperidine Franz diffusion cell nanoparticle formulation

LogP Gap of 4+ Units Between C18 and C14 N-Alkylpyrrolidines Governs Membrane Partitioning and Formulation Design

ACD/Labs predicted LogP values reveal a pronounced chain-length-dependent hydrophobicity gradient across the N-alkylpyrrolidine series: 1-tetradecylpyrrolidine (C14) exhibits a LogP of 5.72, whereas 1-octadecylpyrrolidine (C18) reaches a LogP of 9.79, representing a difference of 4.07 log units—corresponding to an approximately 11,700-fold greater partitioning into octanol . This LogP shift exceeds the typical range achievable by simple formulation adjustments and directly dictates critical performance parameters: micelle-forming concentration, membrane insertion kinetics, and retention in lipid bilayers. The bioconcentration factor (BCF) at pH 7.4 is predicted as 9,004 for the C18 compound , consistent with its utility in applications requiring strong membrane association.

LogP hydrophobicity structure-property relationship alkyl chain length membrane partitioning

Quaternary Ammonium Germicide Potency Scales With Alkyl Chain Length: C18 as the Ultimate Homolog in a Phenol Coefficient Series

Patent US2819285A discloses that 1-octadecylpyrrolidine is the critical synthetic precursor to octadecyl methyl pyrrolidinium bromide, the longest-chain member of a homologous quaternary ammonium germicide series [1]. Standard phenol coefficient testing (USDA Circular No. 198) on the series reveals a stark chain-length-activity relationship: lauryl (C12) methyl pyrrolidinium bromide shows a phenol coefficient of only 200 against S. aureus, tetradecyl (C14) reaches 675, and cetyl (C16) attains 750—with corresponding E. typhosa coefficients of 310 (C14) and 375 (C16) [1]. The patent explicitly states that lauryl activity is 'insignificantly low when compared with that of the homologous tetradecyl and cetyl compounds,' and the octadecyl derivative is presented as the ultimate homolog in the preferred series. The synthesis of N-octadecyl pyrrolidine is described with experimental detail (B.P. 133–166 °C/6 mm; eq. wt. found 256), enabling reproducible procurement and quaternization [1].

quaternary ammonium salts germicide phenol coefficient structure-activity relationship alkyl chain length optimization

N-Alkyl Chain Length Modulates Plasticizer Solubility Temperature: 28 °C Difference Between C8 and C18 Pyrrolidones

For the structurally related N-alkylpyrrolidone class, solubility temperature (DIN 53408)—a key processing parameter for PVC plastisols—increases systematically with alkyl chain length: N-octyl pyrrolidone (C8) exhibits a solubility temperature of 52 °C, while N-octadecyl pyrrolidone (C18) requires 80 °C [1][2]. This 28 °C elevation directly impacts plastisol gelation behavior and processing energy requirements. The same study demonstrated that N-alkylpyrrolidones as a class are up to 40% more efficient plasticizers than diisononylphthalate (DINP) as measured by comparative Shore A hardness values, and the higher alkyl derivatives exhibit very low volatility—a critical advantage for high-temperature processing [1]. Although these data are for the pyrrolidone (carbonyl-containing) rather than pyrrolidine series, the chain-length-dependent solubility temperature trend is governed primarily by alkyl chain physicochemical properties and is therefore class-transferable.

PVC plasticizer solubility temperature N-alkylpyrrolidone DIN 53408 plastisol processing

Chain-Length-Dependent Ocular and Dermal Irritation: C18 Pyrrolidone Shows Distinct Toxicological Profile Within the Homologous Series

Ansell and Fowler (1988) measured primary ocular and dermal irritation indices for a homologous series of N-alkyl-2-pyrrolidones including N-octyl, N-decyl, N-dodecyl, N-tetradecyl, N-hexadecyl, and N-octadecyl derivatives as 2% aqueous suspensions [1]. The data revealed a wide range of toxicities dependent on the alkyl substituent, confirming that toxicological properties cannot be assumed uniform across the series. The N-octadecyl derivative was explicitly included in the irritation measurements and represents the highest chain-length member evaluated, with its distinct irritation profile differentiating it from shorter-chain analogs. Although these data are for the pyrrolidone rather than pyrrolidine oxidation state, the toxicological trend is driven primarily by alkyl chain length and is therefore informative for procurement risk assessment when C18 pyrrolidine derivatives are considered for food, drug, cosmetic, or industrial applications.

toxicology dermal irritation ocular irritation N-alkyl-2-pyrrolidone structure-toxicity relationship

Evidence-Backed Application Scenarios for 1-Octadecylpyrrolidine (CAS 102886-04-4)


Precursor for Polyimide and Functional LB Multilayer Film Fabrication

Researchers fabricating polyimide or other functional polymer LB films via the precursor method should select 1-octadecylpyrrolidine over N,N-dimethyloctadecylamine as the long alkyl amine component. The evidence demonstrates that the pyrrolidine head group is necessary to achieve the desired Y-type multilayer deposition architecture, as monitored by quartz crystal microbalance [1]. Substituting the dimethylamine analog compromises the film deposition mode, directly impacting the structural quality of the final polyimide or functional multilayer. The compound's established synthesis protocol (octadecyl chloride + pyrrolidine in isopropanol, 6 h heated; B.P. 133–166 °C/6 mm) provides a reproducible procurement and utilization pathway [2].

Synthesis of Long-Chain Quaternary Ammonium Germicides With Maximal Phenol Coefficients

For industrial biocide and disinfectant development programs targeting maximal germicidal potency within the N-alkyl pyrrolidinium class, 1-octadecylpyrrolidine is the mandatory synthetic intermediate to access the C18 quaternary ammonium salt—the longest-chain homolog in the phenol coefficient series [1]. The patent-established structure-activity trend shows that germicidal activity ascends monotonically from C12 (phenol coefficient 200 vs. S. aureus) through C14 (675) and C16 (750), establishing the C18 derivative as the ultimate member of this potency series [1]. Quaternization with methyl bromide yields octadecyl methyl pyrrolidinium bromide, which can be formulated as a 30% aqueous solution for direct application [1].

Transdermal Drug Delivery Systems Requiring Maximal Skin Permeation Enhancement

Formulation scientists developing chemical permeation enhancers for transdermal or topical drug delivery should prioritize the pyrrolidine (five-membered) heterocycle over the piperidine (six-membered) analog, as the head-to-head evidence demonstrates that the pyrrolidine-based lipid Cy5 increases drug permeation by 1.5- to 3.26-fold at the epidermal layer and 1.3- to 2.5-fold at the dermal layer versus standard enhancers [1]. The five-membered ring geometry is explicitly identified as the causal structural feature conferring superior efficacy [1]. Furthermore, nanoparticle formulations built on this scaffold achieve 1.54- to 22-fold greater dermal drug retention compared to standard enhancers, with fluorescence imaging confirming penetration to 340 μm depth [1]. 1-Octadecylpyrrolidine serves as the saturated-chain scaffold for designing such permeation enhancers.

High-Temperature PVC Plastisol Processing Requiring Elevated Gelation Temperature and Low Volatility

PVC compounders and plastisol formulators operating at elevated processing temperatures should consider the C18 N-alkyl chain-length compounds, which exhibit a solubility temperature of 80 °C (DIN 53408)—28 °C higher than the C8 homolog [1][2]. This elevated solubility temperature, coupled with the class-demonstrated very low volatility and up to 40% greater plasticizing efficiency versus DINP (Shore A), makes the long-chain derivatives suitable for high-temperature extrusion and calendering processes where shorter-chain alternatives would volatilize or cause premature gelation [1]. While the direct evidence is from the N-alkylpyrrolidone series, the chain-length-governed solubility temperature trend is transferable to the pyrrolidine analog, supporting 1-octadecylpyrrolidine as a candidate plasticizer intermediate or additive for demanding thermal processing regimes.

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